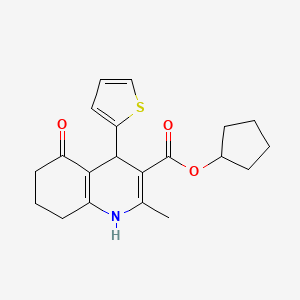![molecular formula C16H24N2O2 B5216104 4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5216104.png)
4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that has been used in scientific research for various purposes. It is commonly referred to as DT-5461 or DT-5461A and belongs to the class of tricyclic antidepressants.
Wirkmechanismus
DT-5461 works by inhibiting the reuptake of norepinephrine and serotonin, which are neurotransmitters involved in the regulation of mood, sleep, and anxiety. By increasing the levels of these neurotransmitters in the brain, DT-5461 is believed to improve mood and reduce anxiety. The exact mechanism of action is not fully understood, but it is thought to involve the modulation of the activity of certain receptors in the brain.
Biochemical and Physiological Effects
DT-5461 has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the regulation of mood and anxiety, and the improvement of cognitive function. It has also been found to have some side effects, including dry mouth, constipation, and dizziness.
Vorteile Und Einschränkungen Für Laborexperimente
DT-5461 has several advantages for lab experiments, including its ability to modulate neurotransmitter levels in the brain, its well-characterized mechanism of action, and its availability as a research tool. However, it also has some limitations, including its potential for side effects and its limited selectivity for specific receptors in the brain.
Zukünftige Richtungen
There are several future directions for research on DT-5461, including the development of more selective compounds that target specific receptors in the brain, the investigation of its potential as a treatment for other mood disorders such as bipolar disorder, and the exploration of its potential as a cognitive enhancer. Additionally, further research is needed to fully understand the mechanism of action of DT-5461 and its potential for side effects.
Conclusion
In conclusion, DT-5461 is a chemical compound that has been used in scientific research for various purposes. It has been found to inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the brain. DT-5461 has several advantages for lab experiments, including its ability to modulate neurotransmitter levels in the brain, its well-characterized mechanism of action, and its availability as a research tool. However, it also has some limitations, including its potential for side effects and its limited selectivity for specific receptors in the brain. There are several future directions for research on DT-5461, including the development of more selective compounds, investigation of its potential as a treatment for other mood disorders, and exploration of its potential as a cognitive enhancer.
Synthesemethoden
DT-5461 is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with diethylamine to form 4-(diethylamino)-3-nitrobenzoic acid. This intermediate is then reduced to 4-(diethylamino)benzoic acid, which is further reacted with cyclohexanone to form 4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
DT-5461 has been used in various scientific research applications, including as a tool to study the role of neurotransmitters in the brain. It has been found to inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the brain. This effect has been used to study the role of these neurotransmitters in mood disorders such as depression.
Eigenschaften
IUPAC Name |
4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-17(4-2)8-5-9-18-15(19)13-11-6-7-12(10-11)14(13)16(18)20/h6-7,11-14H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRBUVBHHPPIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=O)C2C3CC(C2C1=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Diethylamino)propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(2-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5216024.png)

![1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5216040.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5216045.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5216055.png)
![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)
![7-[(dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5216072.png)
![2-[(2-bromobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5216078.png)
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![N,N-diethyl-2-(1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5216101.png)
![4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5216108.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)

![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide](/img/structure/B5216130.png)